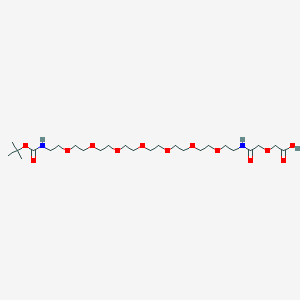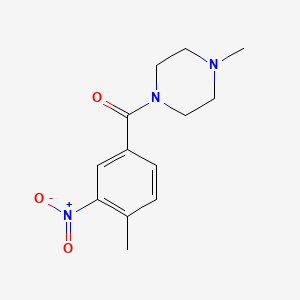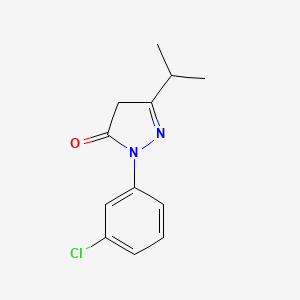
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, also known as CPP-1, is an organic compound with a wide range of applications in scientific research. It is a versatile compound, used in a variety of laboratory experiments to study the effects of various biochemical and physiological processes. CPP-1 is also used in drug synthesis and development, as it has been found to possess a variety of properties that make it a useful tool in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has a variety of applications in scientific research. It is used in the synthesis of drugs and other organic compounds, as well as in the study of biochemical and physiological processes. This compound has been used in the synthesis of a variety of drugs, including the anti-inflammatory drug ibuprofen and the antiepileptic drug gabapentin. It has also been used in the synthesis of a variety of other organic compounds, such as amino acids and amino acid derivatives.
Mecanismo De Acción
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one acts as a proton donor, donating a proton to the target molecule in order to form a new bond. This process is known as protonation and is used to form a variety of different compounds. This compound is also known to form hydrogen bonds with other molecules, allowing it to act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It has also been found to possess anti-inflammatory and analgesic properties, as well as the ability to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a versatile compound, with a wide range of applications in scientific research. It is relatively easy to synthesize, and its protonation and hydrogen bonding properties make it a useful tool in the synthesis of a variety of compounds. However, this compound is a relatively unstable compound and may decompose when exposed to high temperatures or prolonged exposure to light.
Direcciones Futuras
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has a wide range of potential applications in the field of medicinal chemistry. It could be used in the synthesis of more complex drugs, such as those targeting specific diseases or conditions. It could also be used to study the effects of various biochemical and physiological processes, as well as to develop new drugs and treatments. Additionally, this compound could be used to study the effects of various environmental factors on the human body, such as pollution or radiation. Finally, this compound could be used to develop new methods of drug delivery, such as nanotechnology-based drug delivery systems.
Métodos De Síntesis
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be synthesized in a variety of ways, depending on the desired purity and application. One of the most common methods involves the reaction of 3-chlorophenol with propan-2-yl bromide in the presence of a base such as sodium hydroxide. This reaction produces this compound in a high yield and purity. Other methods of synthesis include the use of catalytic hydrogenation, the reaction of 3-chlorophenol with ethyl bromoacetate, and the reaction of 3-chlorophenol with 2-methylpropene.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-5-propan-2-yl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-4-9(13)6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQKVEURSBIOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

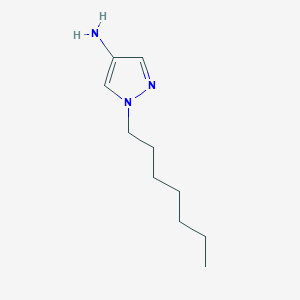
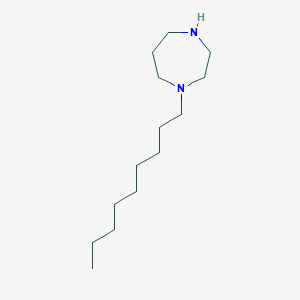
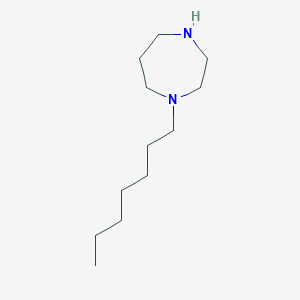
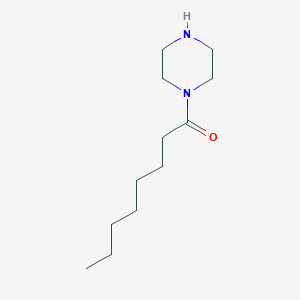
![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)
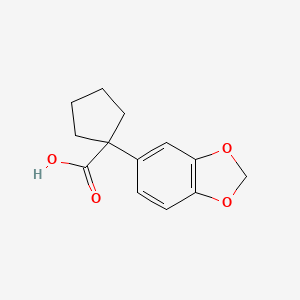
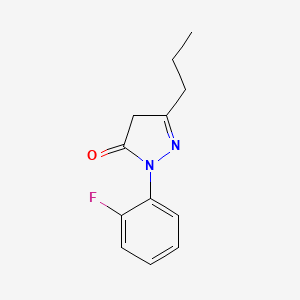
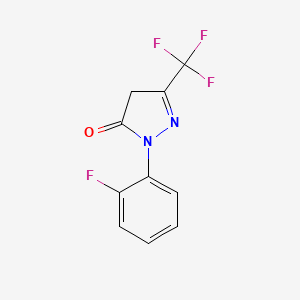
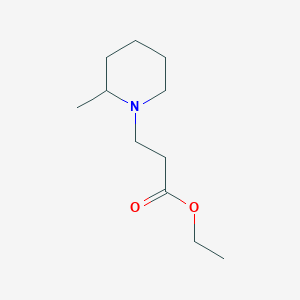
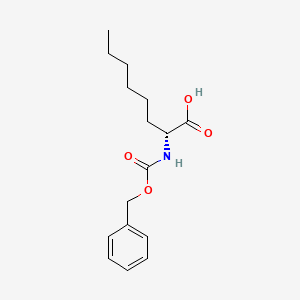
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)

